2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride, also known as FST-100, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FST-100 belongs to the class of compounds known as arylsulfonamides, which have been shown to have various biological activities.
Scientific Research Applications
Synthesis Techniques
Research has been conducted on the synthesis and characterization of 2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride, exploring optimal conditions and yields. For instance, a Gabriel synthesis approach was utilized to achieve high purity of the compound, indicating its significance in obtaining specific sulfonamide derivatives for further applications (Zhang Guang-gui, 2009).
Material Science and Polymer Research
In material science, sulfonated poly(arylene ether sulfone)s block copolymers incorporating fluorenyl groups were synthesized using Bis(4-fluorophenyl)sulfone. These copolymers showed promising properties for fuel-cell applications, such as high proton conductivity and mechanical strength, indicating the potential of incorporating 2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride or its derivatives in advanced materials (Byungchan Bae, K. Miyatake, M. Watanabe, 2009).
Pharmaceutical Applications
The compound has also found applications in pharmaceutical research. For instance, the resolution of a nonsteroidal antiandrogen highlighted the use of (4-Fluorophenyl)sulfonyl derivatives for separating active pharmaceutical ingredients, demonstrating the compound's utility in drug synthesis and development (H. Tucker, G. Chesterson, 1988).
Chemical Reactions and Mechanisms
Research into chemical reactions and mechanisms has included the study of fluoroalkylative aryl migration using sodium di- and monofluoroalkanesulfinates, showcasing the versatility of fluoroalkyl and arylsulfonyl components in synthetic organic chemistry (Zhengbiao He, Ping Tan, C. Ni, Jinbo Hu, 2015).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2S2.ClH/c13-9-3-5-10(6-4-9)18(15,16)12(8-14)11-2-1-7-17-11;/h1-7,12H,8,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYBYISMFUKJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.